(1R,6R)-7-Oxa-3-azabicyclo[4.2.0]octane
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Overview
Description
rac-(1R,6R)-7-oxa-3-azabicyclo[420]octane is a bicyclic compound that contains both oxygen and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,6R)-7-oxa-3-azabicyclo[4.2.0]octane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable amine with an epoxide, leading to the formation of the bicyclic structure. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like a Lewis acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for rac-(1R,6R)-7-oxa-3-azabicyclo[4.2.0]octane are generally scaled-up versions of laboratory synthesis techniques. These methods focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced technologies may be employed to achieve efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
rac-(1R,6R)-7-oxa-3-azabicyclo[4.2.0]octane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with altered functional groups .
Scientific Research Applications
rac-(1R,6R)-7-oxa-3-azabicyclo[4.2.0]octane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(1R,6R)-7-oxa-3-azabicyclo[4.2.0]octane involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,6R)-3-oxa-7-azabicyclo[4.2.0]octane hydrochloride
- rac-(1R,6R)-3-azabicyclo[4.2.0]octane hydrochloride
Uniqueness
rac-(1R,6R)-7-oxa-3-azabicyclo[4.2.0]octane is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in the synthesis of complex organic molecules and the development of new therapeutic agents .
Properties
Molecular Formula |
C6H11NO |
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Molecular Weight |
113.16 g/mol |
IUPAC Name |
(1R,6R)-7-oxa-3-azabicyclo[4.2.0]octane |
InChI |
InChI=1S/C6H11NO/c1-2-7-3-5-4-8-6(1)5/h5-7H,1-4H2/t5-,6-/m1/s1 |
InChI Key |
PYESHYUOWMGQTR-PHDIDXHHSA-N |
Isomeric SMILES |
C1CNC[C@H]2[C@@H]1OC2 |
Canonical SMILES |
C1CNCC2C1OC2 |
Origin of Product |
United States |
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